molecular formula C18H15BrN2O2S2 B12128136 N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Cat. No.: B12128136
M. Wt: 435.4 g/mol
InChI Key: CNOMGLVIFRWFCV-ZZEZOPTASA-N
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Description

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and benzenesulfonamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-(4-chlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
  • N-[(2Z)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
  • N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Uniqueness

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C18H15BrN2O2S2

Molecular Weight

435.4 g/mol

IUPAC Name

(NZ)-N-[4-(4-bromophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C18H15BrN2O2S2/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-24-18(21)20-25(22,23)16-6-4-3-5-7-16/h2-11,13H,1,12H2/b20-18-

InChI Key

CNOMGLVIFRWFCV-ZZEZOPTASA-N

Isomeric SMILES

C=CCN\1C(=CS/C1=N\S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C=CCN1C(=CSC1=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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